molecular formula C8H13N3O B2785428 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol CAS No. 1742-29-6

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Cat. No.: B2785428
CAS No.: 1742-29-6
M. Wt: 167.212
InChI Key: ILBZSWSRACAXTH-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring (1,3-diazine) . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an aminoethanol group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol can be achieved through various methods. One common approach involves the condensation of β-dicarbonyl compounds with amines . For instance, the synthesis under microwave irradiation involves reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone . This method yields the compound in moderate yield (70%) and involves purification through UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its aminoethanol group allows for unique interactions and reactivity compared to other pyrimidine derivatives .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-7(2)11-8(10-6)9-3-4-12/h5,12H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZSWSRACAXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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